N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indole core, which is a common structural motif in many biologically active molecules, and a dimethoxyphenyl group, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with a 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl group but has a different core structure.
3,4-Dimethoxyphenethylamine: Contains the dimethoxyphenyl group but lacks the indole core and carboxamide group
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide is unique due to its combination of an indole core and a dimethoxyphenyl group, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C20H22N2O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C20H22N2O3/c1-22-12-10-15-16(5-4-6-17(15)22)20(23)21-11-9-14-7-8-18(24-2)19(13-14)25-3/h4-8,10,12-13H,9,11H2,1-3H3,(H,21,23) |
InChI Key |
KBECVHRSSKFTQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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